Vorolanib is an orally available small molecule classified as a multi-target tyrosine kinase inhibitor. [] It is designed to be structurally similar to Sunitinib, but with an improved safety profile. [] Its primary role in scientific research is as an antiangiogenic and antineoplastic agent. [] Vorolanib exhibits inhibitory activity against various tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). []
Vorolanib primarily functions by inhibiting VEGFRs and PDGFRs. [] These receptors are tyrosine kinases often upregulated in various tumor cell types. [] By inhibiting these targets, Vorolanib disrupts tumor angiogenesis, a crucial process for tumor growth and metastasis. [] This inhibition may also lead to reduced tumor cell proliferation and increased tumor cell death. [] Vorolanib's design aims to achieve this mechanism of action with reduced tissue toxicity compared to first-generation kinase inhibitors. []
While this analysis focuses on the scientific research applications of Vorolanib and excludes information related to drug side effects, it's crucial to acknowledge that as an experimental drug, Vorolanib can have potential adverse effects. [, ] Researchers are actively investigating its safety profile, particularly in combination with other therapies. [, ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2